molecular formula C15H18N2O3 B11763773 methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate

methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate

Cat. No.: B11763773
M. Wt: 274.31 g/mol
InChI Key: PWEATEAIIBMZDO-XQQFMLRXSA-N
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Description

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by its hexahydro-pyrrolo-benzazepine core, which is a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amide formation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-20-15(19)13-7-6-12-10-5-3-2-4-9(10)8-11(16)14(18)17(12)13/h2-5,11-13H,6-8,16H2,1H3/t11-,12+,13-/m0/s1

InChI Key

PWEATEAIIBMZDO-XQQFMLRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC3=CC=CC=C23)N

Canonical SMILES

COC(=O)C1CCC2N1C(=O)C(CC3=CC=CC=C23)N

Origin of Product

United States

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